Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. It features a unique structure that includes a pyrazolo[3,4-b]pyridine core with an amino group and a fluorophenyl substituent. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of tropomyosin receptor kinases, which are implicated in various cancer pathways .
This compound is classified within the broader category of pyrazolopyridines, which are known for their diverse biological activities. Its chemical structure is characterized by the presence of both a pyrazole and a pyridine ring, making it a subject of interest for researchers exploring novel therapeutic agents .
The synthesis of methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production may optimize these steps to enhance yield and purity, utilizing high-purity reagents and specific reaction conditions such as temperature and pressure control.
The molecular formula for methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is C14H14FN3O2. The structure consists of:
The presence of these functional groups contributes to its chemical reactivity and biological properties .
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo several chemical reactions:
Reagents such as potassium permanganate (for oxidation), sodium borohydride (for reduction), and sodium methoxide (for substitution) are commonly employed. These reactions are typically conducted under controlled conditions to maximize selectivity and yield .
The major products from these reactions include nitro derivatives, reduced amino compounds, and substituted derivatives where various functional groups replace the fluorine atom on the phenyl ring.
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate functions primarily as an inhibitor of tropomyosin receptor kinases. The mechanism involves binding to the kinase domain of these receptors, inhibiting their phosphorylation and subsequent activation. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cell lines such as Km-12 and MCF-7 .
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances such as strong oxidizing or reducing environments. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific applications:
The pyrazolo[3,4-b]pyridine ring system represents a privileged nitrogen-containing heterocyclic scaffold with significant implications in modern drug discovery. This bicyclic framework incorporates complementary features of both pyrazole and pyridine rings, creating a versatile molecular platform for interacting with diverse biological targets. The specific compound methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exemplifies the strategic optimization of this core structure through targeted substitutions. Its molecular architecture features three key components: the pyrazolo[3,4-b]pyridine core, a 4-fluorophenyl substituent at the N1 position, a methyl group at C6, and a methyl ester at C5 with an essential amino group at C4. This precise arrangement of substituents confers distinct electronic, steric, and pharmacokinetic properties that align with contemporary medicinal chemistry strategies for developing biologically active compounds [4].
The pyrazolo[3,4-b]pyridine nucleus exhibits a remarkable bioisosteric relationship with naturally occurring purine bases, adenine and guanine. This molecular mimicry stems from the strategic positioning of nitrogen atoms within the fused bicyclic system, which creates hydrogen bonding patterns analogous to those found in purine nucleosides. The C4 amino group in methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a critical hydrogen bond donor, functionally equivalent to the exocyclic amino group in adenine. Simultaneously, the pyridine nitrogen (N2) and the pyrazole nitrogen (N3) provide hydrogen bond acceptors strategically positioned to mimic N1 and N7 in the purine scaffold. This structural homology facilitates specific interactions with enzymes and receptors that normally recognize purine-based cofactors or substrates, particularly kinases, phosphodiesterases, and GTP-binding proteins. The electron-donating 4-amino group further enhances π-electron delocalization across the heterocyclic system, stabilizing receptor binding conformations essential for high-affinity interactions. This purine-like behavior explains the scaffold's prevalence in compounds targeting signal transduction pathways, exemplified by recent TRK inhibitors developed around this pharmacophore [2] [4] [8].
The therapeutic exploration of pyrazolo[3,4-b]pyridines has undergone significant evolution since their initial synthesis in the mid-20th century. Early derivatives focused primarily on their potential as purine mimetics in nucleoside chemistry, with limited structural diversity. The 1990s witnessed expanded interest as synthetic methodologies improved, enabling systematic structure-activity relationship (SAR) studies. Contemporary medicinal chemistry leverages advanced synthetic techniques, including transition metal-catalyzed cross-couplings, microwave-assisted synthesis, and multicomponent reactions, to generate structurally diverse libraries. The introduction of amino and ester functionalities at the C4 and C5 positions, respectively, marked a significant advancement in optimizing both the reactivity and drug-like properties of these heterocycles. These substitutions facilitate further derivatization while enhancing solubility and target engagement. The specific incorporation of a methyl ester at C5 and amino group at C4 in methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate reflects this strategic evolution, enabling the molecule to serve as a versatile synthetic intermediate or a potential pharmacophore in its own right. Recent years have seen pyrazolo[3,4-b]pyridine derivatives progress into preclinical and clinical evaluation for anticancer, antiviral, and central nervous system applications, validating the scaffold's therapeutic relevance [4].
The strategic incorporation of fluorine atoms and fluorinated groups represents a cornerstone in modern medicinal chemistry, with approximately 30% of current pharmaceuticals containing at least one fluorine atom. The 4-fluorophenyl substituent at the N1 position of methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves multiple critical functions in optimizing bioactivity. Firstly, fluorine's strong electronegativity (4.0 on the Pauling scale) induces a moderate electron-withdrawing effect on the aryl ring, lowering the electron density at the C4 position of the phenyl ring. This electronic perturbation enhances metabolic stability by deactivating the ring toward oxidative cytochrome P450-mediated degradation, particularly at the para position. Secondly, the fluorine atom's compact size (van der Waals radius: 1.47 Å) allows it to occupy spatial regions similar to hydrogen while providing significantly enhanced binding interactions through orthogonal multipolar bonding with protein targets, including carbon-fluorine dipolar interactions and weak hydrogen bonding. Thirdly, the 4-fluorophenyl group substantially modulates the compound's lipophilicity (log P), improving membrane permeability and bioavailability relative to non-fluorinated analogs. This is evident in the calculated logP values of closely related analogs, such as 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (logP = 2.91), demonstrating favorable membrane penetration characteristics. The fluorine atom's unique properties thus confer a synergistic combination of electronic, steric, and pharmacokinetic advantages that collectively enhance the drug-like properties of pyrazolo[3,4-b]pyridine derivatives [5] [7].
Table 1: Impact of Fluorinated Aryl Substitution on Compound Properties
Aryl Substituent | Relative Metabolic Stability | Calculated logP | Target Binding Affinity (IC₅₀ nM) |
---|---|---|---|
Phenyl | Low | 2.45 | 420 |
4-Fluorophenyl | High | 2.91 | 56 |
3-Fluorophenyl | Moderate | 2.89 | 98 |
2,4-Difluorophenyl | High | 3.12 | 62 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: